molecular formula C8H14N2O B3210862 4-Methoxy-1-methylpiperidine-4-carbonitrile CAS No. 1082040-36-5

4-Methoxy-1-methylpiperidine-4-carbonitrile

Cat. No.: B3210862
CAS No.: 1082040-36-5
M. Wt: 154.21 g/mol
InChI Key: DEVSIRRQLCZFEH-UHFFFAOYSA-N
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Description

4-Methoxy-1-methylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C8H14N2O It is characterized by a piperidine ring substituted with a methoxy group at the fourth position, a methyl group at the first position, and a carbonitrile group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methylpiperidine-4-carbonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Methylation: The methyl group is introduced at the nitrogen atom through a methylation reaction using methyl iodide or dimethyl sulfate.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Methoxy-1-methylpiperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The methoxy and carbonitrile groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    4-Methoxy-1-methylpiperidine: Lacks the carbonitrile group.

    1-Methylpiperidine-4-carbonitrile: Lacks the methoxy group.

    4-Methoxypiperidine-4-carbonitrile: Lacks the methyl group.

Uniqueness: 4-Methoxy-1-methylpiperidine-4-carbonitrile is unique due to the presence of all three functional groups (methoxy, methyl, and carbonitrile) on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-1-methylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-5-3-8(7-9,11-2)4-6-10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVSIRRQLCZFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261938
Record name 4-Methoxy-1-methyl-4-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-36-5
Record name 4-Methoxy-1-methyl-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-methyl-4-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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